![molecular formula C19H18F2N2O3 B2605999 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921518-24-3](/img/structure/B2605999.png)

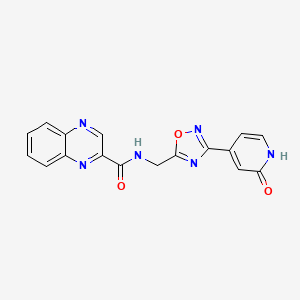

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

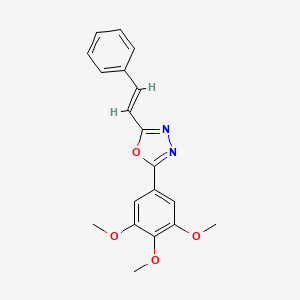

The compound “2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” has a molecular formula of C19H18F2N2O3 . It is a derivative of 2,6-difluorobenzoic acid , which is a major degradation product of diflubenzuron .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 360.355 Da and a mono-isotopic mass of 360.128540 Da . The structure includes a benzoxazepin ring, which is a seven-membered ring containing nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación

Antibacterial Agents

Novel analogs, including some with structural similarities to 2,6-difluoro-benzamide derivatives, have demonstrated promising antibacterial activity. Compounds synthesized from related chemical structures showed significant effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis, highlighting their potential in antimicrobial applications. Notably, these compounds displayed antibacterial properties at non-cytotoxic concentrations, making them suitable for further exploration as antibacterial agents (Palkar et al., 2017).

Heterocyclic Synthesis

Research into N-benzoyl β,β-difluoroenamides, a novel structural unit, reveals their potential in heterocyclic synthesis. The presence of fluorine atoms provides unique electrophilic reactivity, facilitating the creation of various heterocyclic compounds like 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones. Such compounds can be crucial in the development of new pharmaceuticals and materials (Meiresonne et al., 2015).

Antimicrobial Agents

Derivatives of 2,6-difluorobenzamide have been explored as antimicrobial agents. Some compounds derived from this chemical structure displayed moderate to strong activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests their potential in developing new antimicrobial treatments (Jadhav et al., 2017).

Molecular Solids and Hydrogen Bonds

Studies on molecular solids involving tetrafluoroterephthalic acid and aza compounds have shown the significance of hydrogen bonds in assembling molecules into larger structures. The presence of fluorine in compounds like 2,6-difluoro-benzamide can contribute to forming strong hydrogen bonds, essential in creating supramolecular synthons and higher-order structures (Wang et al., 2014).

Anticancer Evaluation

Fluorinated derivatives of 2,6-difluoro-benzamide have been synthesized and evaluated for anticancer activity. These compounds showed promise in inhibiting cyclin-dependent kinase-2 (CDK-2), a target relevant in cancer treatment. The synthesis approaches and evaluation of these compounds open pathways for new anticancer drugs (Svensson et al., 2011).

Propiedades

IUPAC Name |

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3/c1-19(2)10-26-15-9-11(7-8-14(15)23(3)18(19)25)22-17(24)16-12(20)5-4-6-13(16)21/h4-9H,10H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYSALAHRKPESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)

![Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2605925.png)

![2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile](/img/structure/B2605927.png)

![2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2605929.png)

![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2605933.png)

![3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605934.png)